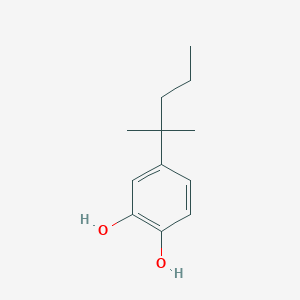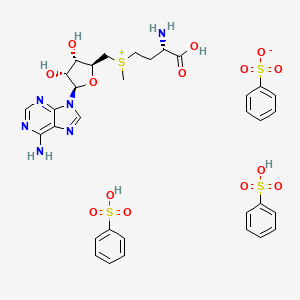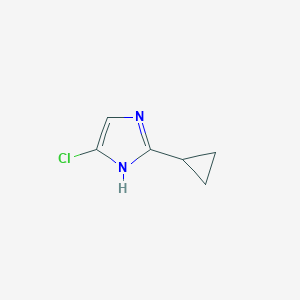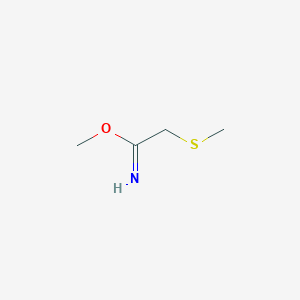
4-(2-Methylpentan-2-yl)benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylpentan-2-yl)benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of this compound includes a 2-methylpentan-2-yl group attached to the benzene ring, making it a unique derivative of catechol (benzene-1,2-diol).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpentan-2-yl)benzene-1,2-diol typically involves the alkylation of catechol with 2-methylpentan-2-yl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the hydroxyl groups on catechol, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
4-(2-Methylpentan-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the benzene ring.
科学研究应用
4-(2-Methylpentan-2-yl)benzene-1,2-diol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Methylpentan-2-yl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound may exert its effects by modulating oxidative stress, enzyme activity, and signal transduction pathways.
相似化合物的比较
Similar Compounds
Catechol (benzene-1,2-diol): The parent compound with two hydroxyl groups on the benzene ring.
4-Methylcatechol (4-methylbenzene-1,2-diol): A methylated derivative of catechol.
Orcinol (5-methylbenzene-1,3-diol): A methylated derivative with hydroxyl groups in the meta position.
Uniqueness
4-(2-Methylpentan-2-yl)benzene-1,2-diol is unique due to the presence of the 2-methylpentan-2-yl group, which imparts distinct chemical and physical properties
属性
分子式 |
C12H18O2 |
|---|---|
分子量 |
194.27 g/mol |
IUPAC 名称 |
4-(2-methylpentan-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C12H18O2/c1-4-7-12(2,3)9-5-6-10(13)11(14)8-9/h5-6,8,13-14H,4,7H2,1-3H3 |
InChI 键 |
FGQGMYDGOWUCRB-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)(C)C1=CC(=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,7]Naphthyridine 1-oxide](/img/structure/B12956636.png)


![tert-butyl 12-chloro-7-thia-4,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene-4-carboxylate](/img/structure/B12956661.png)

![4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B12956669.png)
![2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12956670.png)






